molecular formula C26H30O5 B14743272 Osajetin, dimethyl ether CAS No. 5382-68-3

Osajetin, dimethyl ether

Cat. No.: B14743272
CAS No.: 5382-68-3
M. Wt: 422.5 g/mol
InChI Key: FMBXPGFWTBVRHT-UHFFFAOYSA-N
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Description

Osajetin, dimethyl ether is a chemical compound with the molecular formula C26H30O5 It is known for its unique structure, which includes a benzopyran ring system and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Osajetin, dimethyl ether can be synthesized through several methods. One common approach involves the Williamson ether synthesis, where an alkoxide ion reacts with a primary alkyl halide or tosylate in an S_N2 reaction . This method is versatile and can be used to prepare both symmetrical and unsymmetrical ethers.

Another method involves the dehydration of alcohols. In this process, a primary alcohol is heated with concentrated sulfuric acid at around 140°C to produce the ether . This method is typically used for symmetrical ethers.

Industrial Production Methods

Industrial production of this compound often involves the dehydration of methanol over a solid acid catalyst such as γ-alumina . This process is efficient and allows for the production of high-purity dimethyl ether. The reaction conditions typically include temperatures ranging from 120°C to 400°C and pressures between 0.2 to 4 MPa.

Chemical Reactions Analysis

Types of Reactions

Osajetin, dimethyl ether undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens in the presence of a catalyst or nucleophiles in polar solvents.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated compounds or ethers.

Scientific Research Applications

Osajetin, dimethyl ether has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Osajetin, dimethyl ether involves its interaction with molecular targets and pathways. It can act as a methylating agent, transferring methyl groups to other molecules. This process is facilitated by its ability to form reactive intermediates, which can then interact with nucleophiles or electrophiles .

Comparison with Similar Compounds

Similar Compounds

    Dimethyl ether (CH3OCH3): The simplest ether, used as a fuel and aerosol propellant.

    Diethyl ether (C2H5OC2H5): Commonly used as a solvent and anesthetic.

    Methoxyethane (CH3OC2H5): Used as a solvent and in organic synthesis.

Uniqueness of Osajetin, Dimethyl Ether

This compound stands out due to its complex structure, which includes a benzopyran ring and multiple methoxy groups. This unique structure imparts specific chemical and physical properties, making it suitable for specialized applications in research and industry .

Properties

CAS No.

5382-68-3

Molecular Formula

C26H30O5

Molecular Weight

422.5 g/mol

IUPAC Name

1-[5-hydroxy-7-methoxy-2,2-dimethyl-8-(3-methylbut-2-enyl)chromen-6-yl]-2-(4-methoxyphenyl)ethanone

InChI

InChI=1S/C26H30O5/c1-16(2)7-12-20-24-19(13-14-26(3,4)31-24)23(28)22(25(20)30-6)21(27)15-17-8-10-18(29-5)11-9-17/h7-11,13-14,28H,12,15H2,1-6H3

InChI Key

FMBXPGFWTBVRHT-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC1=C2C(=C(C(=C1OC)C(=O)CC3=CC=C(C=C3)OC)O)C=CC(O2)(C)C)C

Origin of Product

United States

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